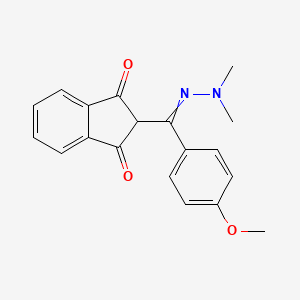 (Z)-2,2-dimetilhidrazonometil]-1H-indeno-1,3(2H)-diona CAS No. 1024672-20-5"
>
(Z)-2,2-dimetilhidrazonometil]-1H-indeno-1,3(2H)-diona CAS No. 1024672-20-5"
>
2-[(Z)-2,2-dimetilhidrazonometil]-1H-indeno-1,3(2H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-2,2-dimethylhydrazonomethyl]-1H-indene-1,3(2H)-dione is a complex organic compound with a molecular formula of C19H18N2O3 and a molecular weight of 322.35782 . This compound belongs to the class of isoindoline-1,3-dione derivatives, which are known for their significant medicinal properties .
Aplicaciones Científicas De Investigación
2-[(Z)-2,2-dimethylhydrazonomethyl]-1H-indene-1,3(2H)-dione has several scientific research applications:
Métodos De Preparación
The synthesis of 2-[(Z)-2,2-dimethylhydrazonomethyl]-1H-indene-1,3(2H)-dione typically involves the reaction of 4-methoxybenzaldehyde with 2,2-dimethylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with phthalic anhydride under acidic conditions to yield the final product . Industrial production methods often utilize similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
2-[(Z)-2,2-dimethylhydrazonomethyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Mecanismo De Acción
The mechanism of action of 2-[(Z)-2,2-dimethylhydrazonomethyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain . Additionally, it can interact with DNA and proteins, affecting cellular processes and exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar compounds to 2-[(Z)-2,2-dimethylhydrazonomethyl]-1H-indene-1,3(2H)-dione include other isoindoline-1,3-dione derivatives and hydrazone compounds. These compounds share similar structural features and biological activities but may differ in their specific substituents and functional groups. For example:
N-Substituted isoindoline-1,3-dione derivatives: These compounds have shown varying degrees of enzyme inhibition and biological activity.
Hydrazone derivatives: These compounds are known for their anticancer and antimicrobial properties.
Propiedades
IUPAC Name |
2-[N-(dimethylamino)-C-(4-methoxyphenyl)carbonimidoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(2)20-17(12-8-10-13(24-3)11-9-12)16-18(22)14-6-4-5-7-15(14)19(16)23/h4-11,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIKWFKEVBJXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=C(C1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)
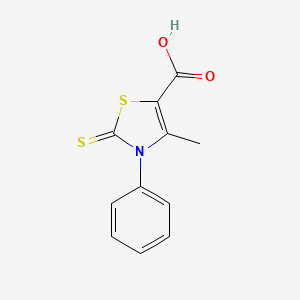
![2'-Amino-1-(2-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2496243.png)
![(E)-3-(2-Chloropyridin-4-yl)-1-[2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2496245.png)
![2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-cyanophenyl)acetamide](/img/structure/B2496246.png)
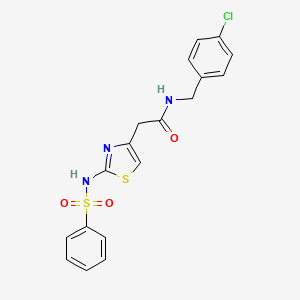
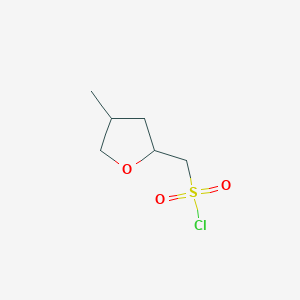
![2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride](/img/structure/B2496249.png)
![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)


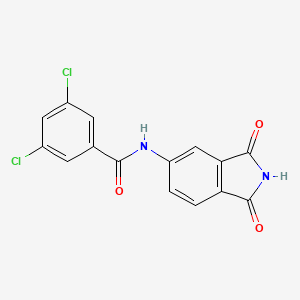
![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496262.png)
![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2496263.png)
